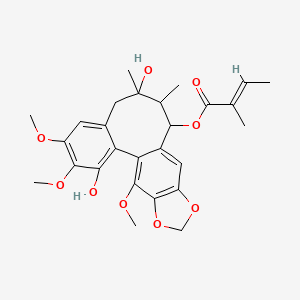![molecular formula C9H11N5 B13301855 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is a complex organic compound with the molecular formula C₉H₁₁N₅. It is characterized by a tricyclic structure containing multiple nitrogen atoms, making it a member of the azatricyclo family. This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene involves multiple steps, typically starting with the preparation of intermediate compounds that are then cyclized to form the final tricyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms within the structure.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene: Similar structure but lacks the methyl group.
11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione: Contains additional functional groups and different substitution patterns.
Uniqueness
4-Methyl-2,3,5,7,11-pentaazatricyclo[7400,2,6]trideca-1(9),3,5,7-tetraene is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C9H11N5/c1-6-12-9-11-5-7-4-10-3-2-8(7)14(9)13-6/h5,10H,2-4H2,1H3 |
InChI-Schlüssel |
MBFUDEMNVFRPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C3=C(CNCC3)C=NC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


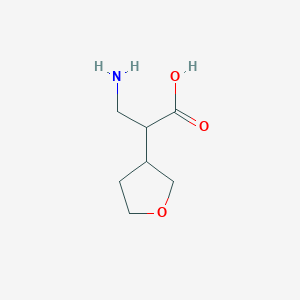
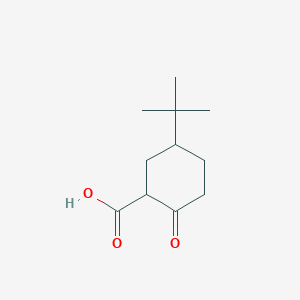
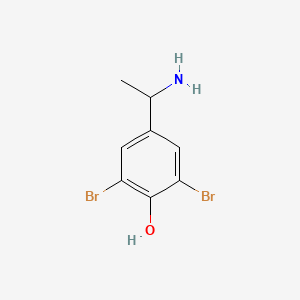

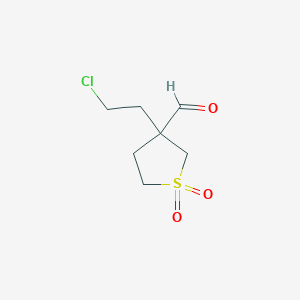

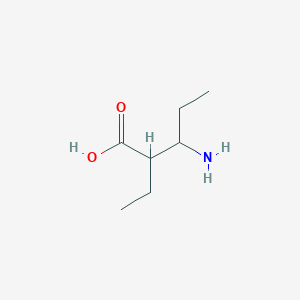

![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)
![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)
